molecular formula C8H15NO4 B14554129 Ethyl 4-(ethoxyimino)-2-hydroxybutanoate CAS No. 61703-33-1

Ethyl 4-(ethoxyimino)-2-hydroxybutanoate

Cat. No.: B14554129
CAS No.: 61703-33-1
M. Wt: 189.21 g/mol
InChI Key: PEDFPPFIXAXBLT-UHFFFAOYSA-N
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Description

Ethyl 4-(ethoxyimino)-2-hydroxybutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its unique structure, which includes an ethoxyimino group and a hydroxybutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(ethoxyimino)-2-hydroxybutanoate typically involves the esterification of 4-(ethoxyimino)-2-hydroxybutanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of Ethyl 4-(ethoxyimino)-2-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Properties

CAS No.

61703-33-1

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 4-ethoxyimino-2-hydroxybutanoate

InChI

InChI=1S/C8H15NO4/c1-3-12-8(11)7(10)5-6-9-13-4-2/h6-7,10H,3-5H2,1-2H3

InChI Key

PEDFPPFIXAXBLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=NOCC)O

Origin of Product

United States

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